molecular formula C17H22BrN5O2S B11330329 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11330329
M. Wt: 440.4 g/mol
InChI Key: UPNORCMOFHYJLI-UHFFFAOYSA-N
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Description

6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a bromobenzenesulfonyl group and a pyrimidine ring substituted with trimethyl groups

Preparation Methods

The synthesis of 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting appropriate amines under controlled conditions.

    Introduction of the bromobenzenesulfonyl group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using bromobenzenesulfonyl chloride.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.

    Final coupling: The final product is obtained by coupling the piperazine derivative with the pyrimidine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Industry: The compound is used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring and the bromobenzenesulfonyl group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar compounds to 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine include:

These compounds share structural similarities, such as the presence of a piperazine ring and a bromobenzenesulfonyl group. they differ in their specific substituents and overall structure, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C17H22BrN5O2S

Molecular Weight

440.4 g/mol

IUPAC Name

6-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C17H22BrN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3

InChI Key

UPNORCMOFHYJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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